

Application Notes and Protocols for Aryl Amination with CyJohnPhos

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Compound of Interest

Compound Name: *Cyjohnphos*

Cat. No.: *B1301957*

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These application notes provide a comprehensive overview of the substrate scope and general protocols for palladium-catalyzed aryl amination reactions utilizing the **CyJohnPhos** ligand. **CyJohnPhos**, a bulky and electron-rich biaryl monophosphine ligand, has demonstrated utility in forming carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and functional group tolerance. The choice of phosphine ligand is crucial for the success of these reactions, influencing catalyst activity, stability, and substrate scope. **CyJohnPhos**, developed by the Buchwald group, is a commercially available ligand that has been employed in various amination reactions. This document summarizes its performance with a range of aryl halides and amines and provides detailed experimental protocols.

Substrate Scope of Aryl Amination with CyJohnPhos

The following tables summarize the performance of the **CyJohnPhos** ligand in the palladium-catalyzed amination of various aryl halides with a range of primary and secondary amines. The

data has been compiled from various sources to illustrate the scope of this catalyst system.

Table 1: Amination of Aryl Chlorides with Piperidine

This table presents a comparative study of **CyJohnPhos** with other phosphine ligands in the amination of different aryl chlorides with piperidine. The data highlights the conversion rates observed under specific reaction conditions.

Aryl Chloride	Ligand	Conversion (%) after 2h	Conversion (%) after 6h
Chlorobenzene	CyJohnPhos	< 5	< 10
p-Chlorotoluene	CyJohnPhos	< 5	< 10
p-Chlorofluorobenzene	CyJohnPhos	< 5	< 10

Reaction Conditions: 1.0 equiv. aryl chloride, 1.1 equiv. piperidine, 1.5 equiv. K_{Ot}Bu, 0.5 mol% ligand, 0.25 mol% Pd₂(dba)₃, THF, Room Temperature.[\[1\]](#)

Note: In this comparative study, **CyJohnPhos** (L2) showed significantly lower activity at room temperature for the amination of aryl chlorides compared to the ylide-functionalized phosphine (YPhos, L1).[\[1\]](#)

Table 2: Amination of Bromobenzene with Secondary Aryl Amines

This table showcases the efficacy of **CyJohnPhos** in the coupling of bromobenzene with various secondary aryl amines, providing conversion percentages.

Amine	Conversion (%)
Carbazole (Cz)	86
Diphenylamine (DPA)	85
Phenoxazine (PXZ)	>99
Phenothiazine (PTZ)	92
9,9-dimethyl-9,10-dihydroacridine (DMAC)	93

Reaction Conditions: Bromobenzene, Amine, Pd₂(dba)₃, **CyJohnPhos**, NaOtBu, Toluene, 100 °C.^[2]

Experimental Protocols

The following are general protocols for conducting Buchwald-Hartwig amination reactions using the Pd/**CyJohnPhos** catalyst system. These protocols are based on established procedures and should be optimized for specific substrate combinations.

General Protocol for the Amination of Aryl Halides

This procedure is a general starting point for the coupling of a variety of aryl halides with primary and secondary amines.

Reagents and Equipment:

- Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
- **CyJohnPhos** ligand
- Aryl halide
- Amine
- Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
- Anhydrous solvent (e.g., toluene, dioxane, THF)

- Schlenk tube or glovebox
- Standard laboratory glassware
- Magnetic stirrer and heating plate

Procedure:

- **Catalyst Preparation (Pre-mixing):** In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 0.25-1 mol% Pd) and **CyJohnPhos** (0.5-2 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
- **Add the anhydrous solvent** (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.
- **Reaction Assembly:** To the catalyst mixture, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).
- **Reaction Conditions:** Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- **Monitoring:** Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
- **Purification:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Room Temperature Amination of Aryl Chlorides (Comparative Study)

While **CyJohnPhos** showed lower reactivity at room temperature in the cited study, this protocol outlines the conditions used for comparison.

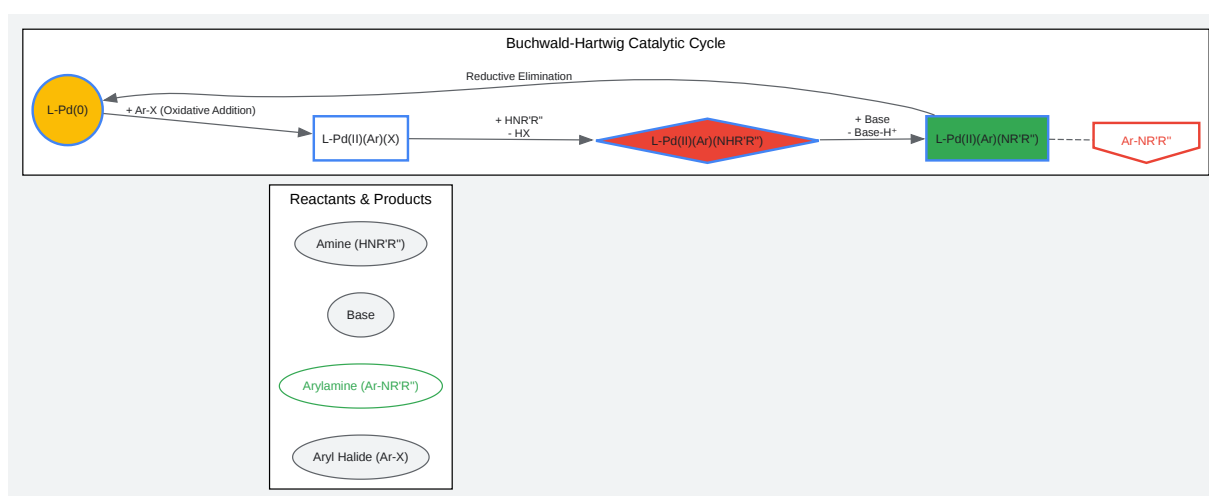
Procedure:

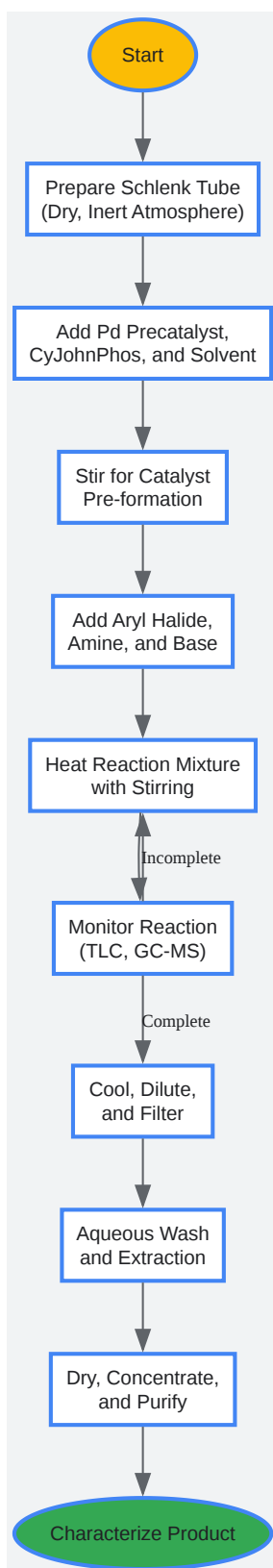
- In a glovebox, a solution of the ligand (0.5 mol%) and $\text{Pd}_2(\text{dba})_3$ (0.25 mol%) in THF is stirred for 30 minutes.
- In a separate vial, the aryl chloride (1.0 equiv), piperidine (1.1 equiv), and KOtBu (1.5 equiv) are combined.
- The pre-formed catalyst solution is then added to the substrate mixture.
- The reaction is stirred at room temperature and monitored for conversion.[\[1\]](#)

Visualizing the Catalytic Cycle and Experimental Workflow

The Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.





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References

- 1. pubs.acs.org [pubs.acs.org]
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